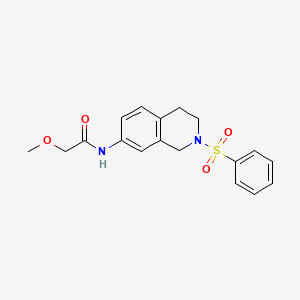

2-methoxy-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

Description

Properties

IUPAC Name |

N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-methoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S/c1-24-13-18(21)19-16-8-7-14-9-10-20(12-15(14)11-16)25(22,23)17-5-3-2-4-6-17/h2-8,11H,9-10,12-13H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUGMCXVOBORDOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC1=CC2=C(CCN(C2)S(=O)(=O)C3=CC=CC=C3)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Methoxy-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a compound that has garnered attention in recent years for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound is characterized by a tetrahydroisoquinoline core, which is known for its diverse pharmacological properties. The presence of a phenylsulfonyl group enhances its reactivity and potential biological interactions.

Research indicates that the biological activity of this compound can be attributed to several mechanisms:

- Nuclear Receptor Modulation : Compounds similar to tetrahydroisoquinolines have been shown to modulate nuclear receptors, which play crucial roles in gene expression and cellular signaling pathways .

- Anti-inflammatory Activity : The compound may inhibit pro-inflammatory pathways, potentially reducing the production of cytokines such as TNF-α and IL-6 .

- Antioxidant Properties : It may also exhibit antioxidant effects by scavenging reactive oxygen species (ROS), thus protecting cells from oxidative stress .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Neuroprotection : A study demonstrated that the compound significantly reduced neuronal cell death induced by oxidative stress in vitro. The mechanism involved the upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors .

- Anti-inflammatory Effects : In an animal model of inflammation, administration of the compound resulted in decreased levels of inflammatory cytokines and improved clinical scores in conditions such as rheumatoid arthritis .

- Cancer Research : Preliminary studies indicated that the compound could inhibit the proliferation of cancer cell lines through modulation of cell cycle-related proteins. It showed selective cytotoxicity towards tumor cells while sparing normal cells .

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its potential therapeutic effects, particularly in neuropharmacology. Its structure suggests possible interactions with neurotransmitter systems, making it a candidate for:

- Antidepressant Activity : Studies indicate that THIQ derivatives can influence serotonin and dopamine pathways, suggesting potential for mood regulation .

- Antinociceptive Effects : Research has shown that certain THIQ derivatives exhibit pain-relieving properties, possibly through modulation of opioid receptors .

Organic Synthesis

In synthetic chemistry, 2-methoxy-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide serves as a versatile building block:

- Weinreb Amide Reactions : This compound can be utilized in reactions involving organolithium reagents, facilitating the formation of complex molecular architectures .

- Synthesis of Bioactive Molecules : The phenylsulfonyl group enhances electrophilicity, allowing for further functionalization in the synthesis of biologically active compounds .

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored various THIQ derivatives for their antidepressant-like effects in animal models. The results indicated that modifications to the phenylsulfonyl group significantly affected activity levels. The specific compound exhibited notable efficacy in reducing depressive behaviors when administered at optimized dosages .

Case Study 2: Synthesis of Tetrahydroisoquinolines

Research conducted on the synthesis of tyrosine-derived tetrahydroisoquinolines demonstrated the utility of compounds like this compound as intermediates. The study highlighted how variations in substituents influenced reaction yields and product distributions .

Comparative Applications Table

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

Core Structure: Tetrahydroisoquinoline derivatives (Target, ) exhibit distinct stereoelectronic profiles compared to tetrahydroquinoline analogs (e.g., ), influencing target selectivity . The phenylsulfonyl group in the target compound and is associated with strong hydrogen-bond acceptor properties, critical for enzyme inhibition .

Substituent Effects: Position 2: Cyclopropanecarbonyl () and thiophene-2-carbonyl () substituents may enhance metabolic stability but reduce solubility compared to phenylsulfonyl . Acetamide Group: Methoxy (target) vs. phenoxy () alters steric bulk and electronic distribution. Phenoxy groups increase molecular weight and may hinder passive diffusion .

Physicochemical and Pharmacokinetic Considerations

- Lipophilicity: The target compound’s methoxy group likely reduces logP compared to phenoxy analogs (e.g., ), favoring aqueous solubility .

- Metabolic Stability : Cyclopropane () and thiophene () substituents may slow oxidative metabolism compared to phenylsulfonyl groups .

Q & A

Q. What are the recommended synthetic routes and characterization techniques for this compound?

Methodological Answer: Synthesis typically involves multi-step reactions starting with substituted tetrahydroisoquinoline precursors. For example:

Sulfonylation : React 1,2,3,4-tetrahydroisoquinolin-7-amine with phenylsulfonyl chloride under basic conditions (e.g., pyridine) to introduce the sulfonyl group.

Acetylation : Introduce the methoxyacetamide moiety via coupling agents like HATU/DIPEA in DMF.

Q. Characterization :

- IR Spectroscopy : Confirm functional groups (e.g., sulfonyl S=O stretch at ~1150–1350 cm⁻¹, amide C=O at ~1667 cm⁻¹) .

- NMR : Use ¹H/¹³C NMR to verify substituent positions (e.g., methoxy singlet at δ 3.8 ppm, aromatic protons at δ 6.9–7.5 ppm) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+1]⁺ at m/z 430.2 for analogs) .

Q. How can researchers design initial biological activity assays for this compound?

Methodological Answer:

- Target Selection : Prioritize targets based on structural analogs (e.g., sulfonamide-containing compounds often target enzymes like carbonic anhydrase or kinases).

- In Vitro Assays : Use enzyme inhibition assays with fluorescence-based readouts or SPR for binding affinity.

- In Vivo Models : For hypoglycemic or neuroactive potential, employ rodent models (e.g., glucose tolerance tests in mice) .

Q. What strategies improve solubility and formulation for in vivo studies?

Methodological Answer:

- Co-solvents : Use DMSO/PEG 400 mixtures for intravenous administration.

- Salt Formation : Explore hydrochloride or sodium salts if ionizable groups are present.

- Nanoparticle Encapsulation : Employ PLGA-based nanoparticles to enhance bioavailability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound?

Methodological Answer:

- Substituent Variation : Modify the phenylsulfonyl group (e.g., electron-withdrawing substituents for enhanced binding) or methoxy position (e.g., ortho vs. para) .

- Bioisosteric Replacement : Replace the acetamide with a sulfonamide or urea group to assess potency changes.

- Pharmacophore Mapping : Use software like Schrödinger’s Phase to identify critical binding motifs .

Q. How can computational methods streamline reaction optimization?

Methodological Answer:

Q. How should researchers resolve contradictions in bioactivity data?

Methodological Answer:

- Orthogonal Assays : Validate results using disparate methods (e.g., enzymatic vs. cell-based assays).

- Dose-Response Curves : Ensure linearity and calculate EC₅₀/IC₅₀ values to rule out false positives .

- Metabolic Stability Testing : Use liver microsomes to assess if poor activity stems from rapid degradation .

Q. What methodologies assess environmental impact or degradation pathways?

Methodological Answer:

Q. What challenges arise in scaling up synthesis, and how can they be addressed?

Methodological Answer:

- Reactor Design : Optimize heat/mass transfer using continuous-flow reactors for exothermic steps .

- Separation Technologies : Implement membrane filtration or centrifugal partitioning chromatography to purify intermediates .

- Process Control : Use PAT (Process Analytical Technology) tools like inline FTIR for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.